(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide is a complex organic compound characterized by the presence of fluorine, methoxy, and ethanimidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 2-fluorophenylcarbonyl intermediate: This can be achieved through the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Coupling with 2-methoxyphenylamine: The 2-fluorobenzoyl chloride is then reacted with 2-methoxyphenylamine in the presence of a base such as triethylamine to form the corresponding amide.
Formation of the ethanimidamide: The final step involves the reaction of the amide with an appropriate reagent to introduce the ethanimidamide group, such as through the use of ethyl chloroformate and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzaldehyde.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of 2-aminophenyl derivatives or 2-thiophenyl derivatives.
Scientific Research Applications
(1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-{[(2-chlorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
- (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
- (1Z)-N’-{[(2-iodophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Uniqueness
The presence of the fluorine atom in (1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.
This detailed article provides a comprehensive overview of (1Z)-N’-{[(2-fluorophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-21-14-9-5-2-6-11(14)10-15(18)19-22-16(20)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMRSUZUWURQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CC=C2F)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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